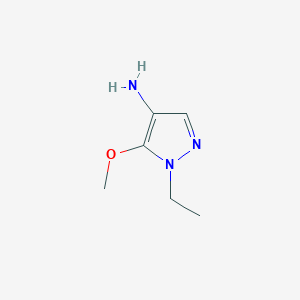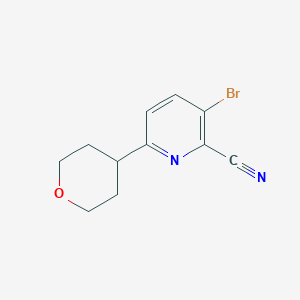
1-Cyclobutyl-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclobutyl-2-methoxybenzene is an organic compound with the molecular formula C11H14O. It consists of a benzene ring substituted with a methoxy group (–OCH3) at the second position and a cyclobutyl group (–C4H7) at the first position. This compound is part of the larger family of substituted benzenes, which are known for their diverse chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Cyclobutyl-2-methoxybenzene can be synthesized through various organic reactions. One common method involves the Friedel-Crafts alkylation of 2-methoxybenzene (anisole) with cyclobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C6H5OCH3} + \text{C4H7Cl} \xrightarrow{\text{AlCl3}} \text{C11H14O} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclobutyl-2-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The methoxy group activates the benzene ring towards electrophilic substitution, making it more reactive to electrophiles.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3/H2SO4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
EAS: Products include halogenated or nitrated derivatives of this compound.
Oxidation: Products include quinones or carboxylic acids.
Reduction: Products include cyclobutylphenol or other reduced derivatives.
Aplicaciones Científicas De Investigación
1-Cyclobutyl-2-methoxybenzene has various applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives may be explored for potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may investigate its potential as a pharmacophore for drug development.
Industry: It can be used in the production of specialty chemicals, fragrances, and materials.
Mecanismo De Acción
The mechanism of action of 1-cyclobutyl-2-methoxybenzene depends on its specific application. In electrophilic aromatic substitution reactions, the methoxy group donates electron density to the benzene ring through resonance and inductive effects, making the ring more reactive towards electrophiles. The cyclobutyl group may influence the steric and electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-Cyclopropyl-2-methoxybenzene: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
1-Cyclopentyl-2-methoxybenzene: Similar structure but with a cyclopentyl group instead of a cyclobutyl group.
1-Cyclohexyl-2-methoxybenzene: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.
Uniqueness
1-Cyclobutyl-2-methoxybenzene is unique due to the presence of the cyclobutyl group, which introduces ring strain and affects the compound’s reactivity and physical properties
Propiedades
Número CAS |
39868-73-0 |
|---|---|
Fórmula molecular |
C11H14O |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
1-cyclobutyl-2-methoxybenzene |
InChI |
InChI=1S/C11H14O/c1-12-11-8-3-2-7-10(11)9-5-4-6-9/h2-3,7-9H,4-6H2,1H3 |
Clave InChI |
OSAKDLFZVPAWGU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,4-Oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]-](/img/structure/B13921200.png)






![7-Bromo-3-chloropyrazolo[1,5-a]pyrazine](/img/structure/B13921255.png)
![Tert-butyl 4-[(5-bromo-2-chloro-4-pyridyl)methyl]-4-hydroxy-piperidine-1-carboxylate](/img/structure/B13921268.png)



![Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B13921297.png)

